![molecular formula C8H12O2 B1480418 2-(Spiro[2.3]hexan-4-yl)acetic acid CAS No. 2091582-03-3](/img/structure/B1480418.png)
2-(Spiro[2.3]hexan-4-yl)acetic acid
Overview
Description
2-(Spiro[2.3]hexan-4-yl)acetic acid is a chemical compound with the molecular formula C8H12O2 . It is a liquid at room temperature . The IUPAC name for this compound is 2-(spiro[2.3]hexan-5-yl)acetic acid . The InChI code for this compound is 1S/C8H12O2/c9-7(10)3-6-4-8(5-6)1-2-8/h6H,1-5H2,(H,9,10) .
Molecular Structure Analysis
The molecular weight of 2-(Spiro[2.3]hexan-4-yl)acetic acid is 140.18 g/mol . The InChI key for this compound is YWQSXDPMJUXDOK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(Spiro[2.3]hexan-4-yl)acetic acid is a liquid at room temperature .Scientific Research Applications
Catalytic Applications and Biological Activities
Acetic acid functionalized poly(4-vinylpyridinium) bromide has been used as a new and heterogeneous catalyst for synthesizing spiro-pyran derivatives. These derivatives have demonstrated significant antioxidant activity and inhibition against Fusarium oxysporum, suggesting their potential application in medicine and agriculture due to their biological activities (Moosavi‐Zare et al., 2016).
Enzymatic Resolution and Synthesis of Nucleosides
Enzymatic resolution involving Pseudomonas cepacia lipase has been employed to synthesize novel R- and S-spiro[2.3]hexane nucleosides, highlighting a unique approach to creating spiro compounds for further research applications (Bondada et al., 2004).
Synthesis of Non-natural Spiro[2.3]hexane Amino Acids
New methodologies have been developed for synthesizing conformationally restricted analogs of γ-aminobutyric acid, presenting spiro[2.3]hexane amino acids as promising modulators of GABAergic cascades in the human central nervous system. These compounds could have significant implications in neurological research and therapy (Yashin et al., 2017).
Safety and Hazards
The safety information for 2-(Spiro[2.3]hexan-4-yl)acetic acid indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, respiratory irritation, and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-spiro[2.3]hexan-6-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)5-6-1-2-8(6)3-4-8/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTVTJFDAIZQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CC(=O)O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Spiro[2.3]hexan-4-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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